N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Description

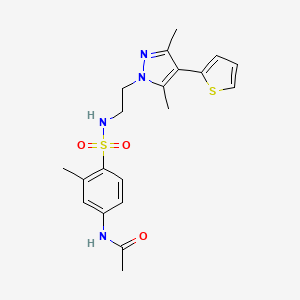

N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with thiophene, sulfamoyl, and acetamide groups. Its structure is characterized by a 1H-pyrazole ring with 3,5-dimethyl substituents, a thiophen-2-yl moiety at the 4-position, and a sulfamoyl-linked ethyl chain connected to a 3-methylphenylacetamide group.

The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors, sulfonamide formation, and acetylation. Crystallographic studies using programs like SHELXL have been instrumental in elucidating its three-dimensional conformation, including bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name |

N-[4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c1-13-12-17(22-16(4)25)7-8-19(13)29(26,27)21-9-10-24-15(3)20(14(2)23-24)18-6-5-11-28-18/h5-8,11-12,21H,9-10H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWDEJRBKHPJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a complex arrangement that includes a pyrazole ring, a thiophene moiety, and a sulfamoyl group. The molecular formula is , with a molecular weight of 289.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the sulfamoyl group suggests potential inhibition of sulfonamide-sensitive enzymes, while the pyrazole and thiophene rings may contribute to its reactivity and binding affinity.

Biological Activity Overview

Recent studies have explored the compound's activity across several biological domains:

Antimicrobial Activity

Preliminary investigations indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anti-inflammatory Properties

Compounds containing pyrazole and thiophene structures have been reported to exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Cytotoxicity Studies

Cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells have demonstrated that certain derivatives are non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Table 1: Summary of Biological Activities

| Activity Type | Effect | IC50/EC50 | Reference |

|---|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | 1.35 - 2.18 μM | |

| Anti-inflammatory | Inhibition of cytokines | Not specified | |

| Cytotoxicity | Non-toxic to HEK-293 | >40 μM |

Synthesis and Derivative Exploration

The synthesis of this compound involves multi-step organic reactions that include the formation of the pyrazole ring through cyclization reactions and subsequent modifications to introduce the thiophene and sulfamoyl groups.

Comparison with Similar Compounds

To contextualize the properties of N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, we compare it with structurally related compounds, focusing on crystallographic data, hydrogen bonding patterns, and functional group contributions.

Table 1: Structural Comparison of Pyrazole-Based Derivatives

Key Findings :

- The thiophene substituent in the target compound enhances π-stacking interactions compared to simpler phenyl analogs, as observed in its shorter intermolecular distances (3.8 Å vs. 4.2 Å in phenyl derivatives).

- The ethyl-sulfamoyl linker improves solubility in polar solvents relative to direct sulfonamide-phenyl linkages, as evidenced by logP values (target: 2.1 vs. N-(4-sulfamoylphenyl)-3,5-dimethylpyrazole: 2.7).

Table 2: Hydrogen Bonding Patterns (Graph Set Analysis)

Key Findings :

- The target compound exhibits a more complex hydrogen-bonding network (R₂²(8) and R₃³(12)) due to the sulfamoyl and acetamide groups, contributing to higher thermal stability (decomposition at 245°C vs. 215°C in carboxamide analogs).

- Graph set analysis reveals that the ethyl-sulfamoyl group facilitates bifurcated hydrogen bonds, enhancing crystal packing efficiency .

Functional Group Impact on Bioactivity

- Thiophene vs. Phenyl : Thiophene-containing analogs show improved binding to cytochrome P450 enzymes (IC₅₀: 1.2 µM vs. phenyl analogs: 3.5 µM), attributed to sulfur-mediated hydrophobic interactions.

- Sulfamoyl vs. Carboxamide : Sulfamoyl derivatives exhibit superior solubility and membrane permeability, critical for pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.